

# Certificate of Analysis: 3 $\beta$ ,5 $\alpha$ -Cholic Acid-d5 - A Technical Guide

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## Compound of Interest

Compound Name: 3 $\beta$ ,5 $\alpha$ -Cholic Acid-d5

Cat. No.: B15558039

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analysis of 3 $\beta$ ,5 $\alpha$ -Cholic Acid-d5, a deuterated analog of a primary bile acid. This document outlines the typical specifications found in a Certificate of Analysis (CoA) for this compound, details the experimental methodologies used for its characterization, and visualizes key workflows relevant to its application in research and development.

## Representative Certificate of Analysis

A Certificate of Analysis for a high-purity deuterated standard like 3 $\beta$ ,5 $\alpha$ -Cholic Acid-d5 provides critical information regarding its identity, purity, and isotopic enrichment. The following table summarizes the key quantitative data typically presented.

## Data Presentation

Test	Specification	Result
Physical Properties		
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO and Methanol	Conforms
Identification		
<sup>1</sup> H NMR Spectroscopy	Conforms to structure	Conforms
Mass Spectrometry	Conforms to structure	Conforms
Purity		
HPLC (UV @ 205 nm)	≥ 98.0%	99.5%
Isotopic Purity		
Isotopic Enrichment (by MS)	≥ 98%	99.2%
Residual Solvents		
Methanol	≤ 3000 ppm	< 500 ppm
Storage		
Recommended Storage	-20°C	-

## Experimental Protocols

The analytical methods employed to certify 3β,5α-Cholic Acid-d5 are crucial for ensuring its quality and reliability as a research tool, particularly as an internal standard in mass spectrometry-based assays.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard technique for assessing the chemical purity of bile acids.<sup>[1]</sup>

- Instrumentation: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary gradient pump, autosampler, vacuum degasser, and a UV detector.[2]
- Column: YMC-Pack ODS-AQ (C18), 250 mm × 4.6 mm, 5 µm particle size.[2][3]
- Mobile Phase: A mixture of acetonitrile, methanol, and a dilute aqueous solution of formic acid (pH 2.5) in a ratio of 43:17:40 (v/v/v).[2]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 205 nm.
- Injection Volume: 50 µL.
- Sample Preparation: The 3β,5α-Cholic Acid-d5 standard is accurately weighed and dissolved in the mobile phase to a known concentration.

## Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed for the confirmation of the molecular weight and the determination of isotopic enrichment.

- Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Sample Infusion: The sample is dissolved in an appropriate solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.
- Data Acquisition: Full scan mass spectra are acquired to determine the molecular weight of the deuterated compound.

- **Isotopic Enrichment Calculation:** The isotopic distribution of the molecular ion cluster is analyzed. The enrichment is calculated by comparing the measured isotope distribution with the theoretical distribution for the natural abundance analog.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

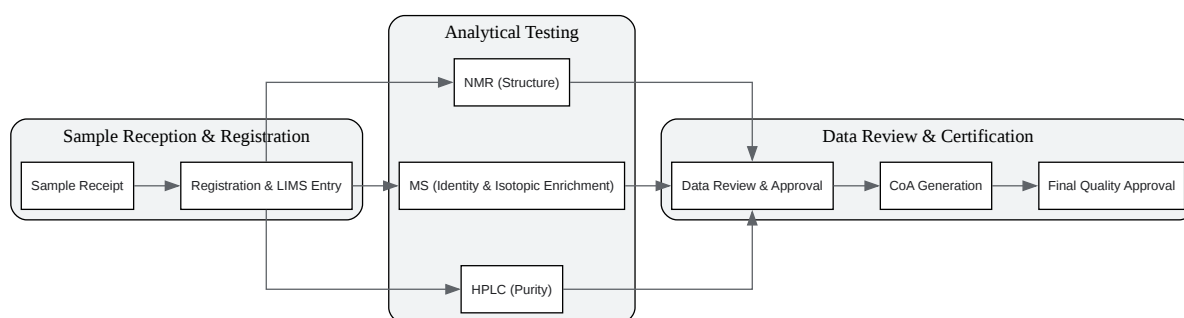
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of organic molecules, including bile acids.

- **Instrumentation:** A Bruker 400 MHz NMR spectrometer or equivalent.
- **Sample Preparation:** Approximately 5-10 mg of the 3 $\beta$ ,5 $\alpha$ -Cholic Acid-d5 is dissolved in a suitable deuterated solvent, such as methanol-d4 or DMSO-d6.
- **$^1\text{H}$  NMR:**
  - **Pulse Sequence:** Standard proton NMR pulse sequence.
  - **Data Acquisition:** A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
  - **Analysis:** The chemical shifts, splitting patterns, and integrations of the proton signals are compared to the expected spectrum for 3 $\beta$ ,5 $\alpha$ -Cholic Acid to confirm the structure. The absence of signals at the deuterated positions confirms successful labeling.
- **$^{13}\text{C}$  NMR:**
  - **Pulse Sequence:** Standard proton-decoupled carbon NMR pulse sequence.
  - **Data Acquisition:** A larger number of scans are typically required for  $^{13}\text{C}$  NMR to achieve adequate signal-to-noise.
  - **Analysis:** The chemical shifts of the carbon signals are compared to the expected spectrum to further confirm the carbon skeleton of the molecule.

## Mandatory Visualizations

## Certificate of Analysis Workflow

The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical standard.

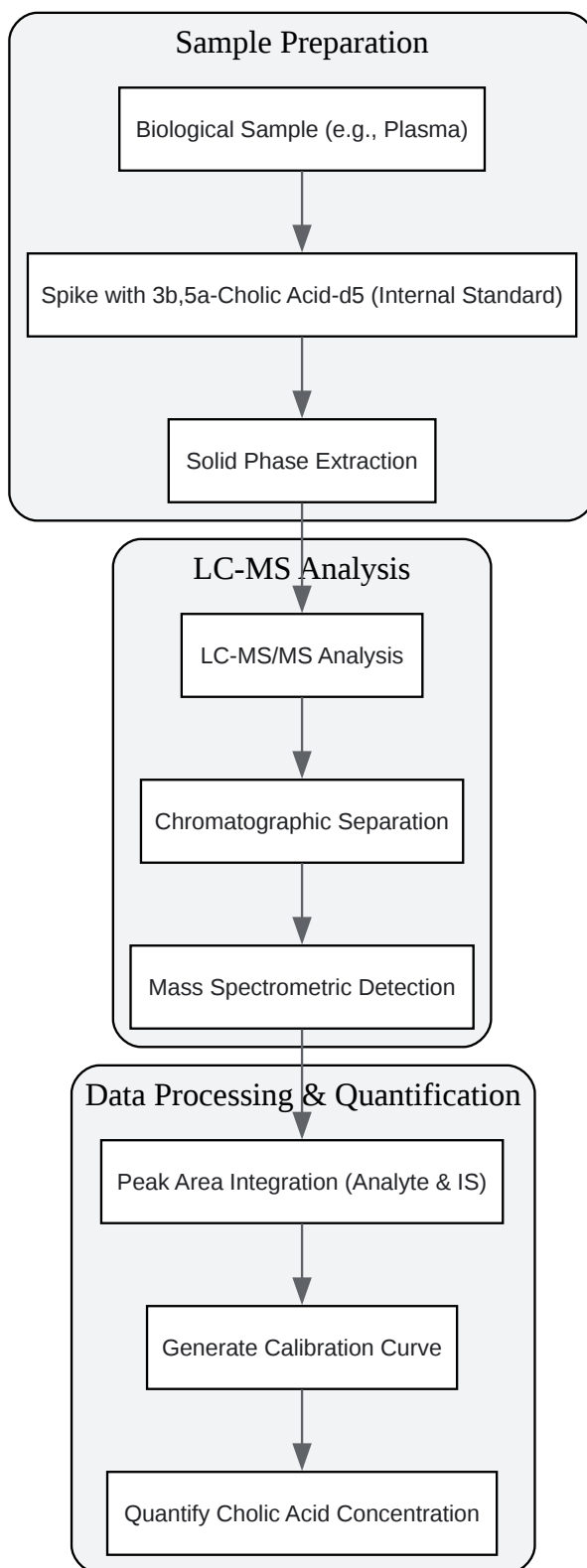


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*General workflow for generating a Certificate of Analysis.*

## Internal Standard Workflow for Quantification

This diagram shows a typical experimental workflow where 3 $\beta$ ,5 $\alpha$ -Cholic Acid-d5 is used as an internal standard for quantifying cholic acid in a biological sample using LC-MS.



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## References

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